molecular formula C24H14BrN5S B15024279 6-Bromo-2-phenyl-4-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline

6-Bromo-2-phenyl-4-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline

Cat. No.: B15024279
M. Wt: 484.4 g/mol
InChI Key: VYEDZDDTNMYDMI-UHFFFAOYSA-N
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Description

6-BROMO-2-PHENYL-4-{3-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}QUINOLINE is a complex heterocyclic compound that incorporates quinoline, triazole, and thiadiazole moieties. These structural features endow the compound with unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-2-PHENYL-4-{3-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}QUINOLINE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6-bromoquinoline with phenylhydrazine can yield an intermediate, which is then further reacted with thiadiazole derivatives to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, including temperature, pressure, and solvent choice, are tailored to maximize the output while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

6-BROMO-2-PHENYL-4-{3-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}QUINOLINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

6-BROMO-2-PHENYL-4-{3-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}QUINOLINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-BROMO-2-PHENYL-4-{3-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}QUINOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-BROMO-2-PHENYL-4-{3-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}QUINOLINE is unique due to its combination of quinoline, triazole, and thiadiazole moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C24H14BrN5S

Molecular Weight

484.4 g/mol

IUPAC Name

6-(6-bromo-2-phenylquinolin-4-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C24H14BrN5S/c25-17-11-12-20-18(13-17)19(14-21(26-20)15-7-3-1-4-8-15)23-29-30-22(27-28-24(30)31-23)16-9-5-2-6-10-16/h1-14H

InChI Key

VYEDZDDTNMYDMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C4=NN5C(=NN=C5S4)C6=CC=CC=C6

Origin of Product

United States

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